(2,3-Dihydro-1H-inden-1-yl)methanol - 1196-17-4

(2,3-Dihydro-1H-inden-1-yl)methanol

Catalog Number: EVT-401433
CAS Number: 1196-17-4
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol

Compound Description: (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol was identified as an impurity found in the synthesis of Varenicline®, a medication used to treat nicotine addiction. This impurity, referred to as the “main band impurity”, was present at levels of 0.4 to 0.8% during Varenicline® production.

Relevance: This compound shares the core structure of (2,3-dihydro-1H-inden-1-yl)methanol but differs by the presence of an aminomethyl substituent at the 1-position of the indane ring. This structural similarity led to its emergence as an impurity during the synthesis of Varenicline®. The synthesis of (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol confirmed its structure as the main band impurity.

Varenicline®

Compound Description: Varenicline®, chemically known as Chantix or Champix, is a prescription medication used for smoking cessation. It functions as a nicotinic acetylcholine receptor partial agonist.

Relevance: While Varenicline® possesses a more complex structure than (2,3-dihydro-1H-inden-1-yl)methanol, their synthetic pathways intersect. (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, structurally related to (2,3-dihydro-1H-inden-1-yl)methanol, emerges as an impurity during Varenicline® synthesis, highlighting a connection between these compounds.

3-(1,3-benzodioxol-5-yl)-6-propoxy-1H-inden-1-one

Compound Description: 3-(1,3-benzodioxol-5-yl)-6-propoxy-1H-inden-1-one serves as a starting material in the synthesis of (S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one, a key intermediate for the production of the endothelin receptor antagonist SB 217242. [, ]

Relevance: This compound is a 3-arylinden-1-one derivative, belonging to the same chemical class as other compounds (10a-e) investigated for their enantioselective reduction using baker's yeast. [, ] These 3-arylinden-1-ones, including the compound related to SB 217242 synthesis, share structural similarities with (2,3-dihydro-1H-inden-1-yl)methanol, primarily the indanone core. [, ]

(S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one

Compound Description: (S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one acts as a crucial intermediate in the multistep synthesis of SB 217242. [, ] SB 217242 functions as an endothelin receptor antagonist. [, ]

Relevance: (S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one is produced through the enantioselective reduction of 3-(1,3-benzodioxol-5-yl)-6-propoxy-1H-inden-1-one using baker's yeast. [, ] This reduction introduces chirality and a structural similarity to (2,3-dihydro-1H-inden-1-yl)methanol by generating a chiral center at the same position as the hydroxyl group in (2,3-dihydro-1H-inden-1-yl)methanol. [, ]

3-Arylinden-1-ones (10a-e)

Compound Description: A series of 3-arylinden-1-ones (10a-e) were investigated for their enantioselective reduction to their corresponding (S)-3-arylindan-1-ones (13a-e) using baker's yeast. [, ] This biocatalytic reduction method offered high enantioselectivity. [, ]

Relevance: The 3-arylinden-1-ones (10a-e) represent a class of compounds structurally related to (2,3-dihydro-1H-inden-1-yl)methanol. [, ] They share the indanone core, highlighting their connection in the broader context of indane derivatives. [, ]

(S)-3-arylindan-1-ones (13a-e)

Compound Description: (S)-3-arylindan-1-ones (13a-e) are the enantiomerically enriched products obtained from the baker's yeast-mediated reduction of 3-arylinden-1-ones (10a-e). [, ] The reaction proceeded with high enantioselectivity. [, ]

Relevance: Similar to (S)-3-(1,3-benzodioxol-5-yl)-2,3-dihydro-6-propoxy-1H-indan-1-one, these (S)-3-arylindan-1-ones possess a chiral center at the same position as the hydroxyl group in (2,3-dihydro-1H-inden-1-yl)methanol. [, ] This structural similarity arises from the enantioselective reduction of their respective 3-arylinden-1-one precursors. [, ]

N-[ω-(2,3-dihydro-1H-inden-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine

Compound Description: These compounds are a series of sigma receptor ligands with varying alkyl chain lengths connecting the indane moiety and the 3,3-dimethylpiperidine group. They were synthesized to investigate the structure-activity relationships of sigma receptor subtypes.

Relevance: These derivatives share the (2,3-dihydro-1H-inden-1-yl)methyl substructure with (2,3-dihydro-1H-inden-1-yl)methanol, differing primarily in the nature of the substituent attached to the methylene linker. This direct structural similarity places them as closely related compounds.

N-[ω-(2,3-dihydro-5-methoxy-1H-inden-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine

Compound Description: These compounds represent another series of sigma receptor ligands. They are structurally analogous to the N-[ω-(2,3-dihydro-1H-inden-1-yl)alkyl] derivatives but feature a methoxy group at the 5-position of the indane ring.

Relevance: These derivatives are closely related to (2,3-dihydro-1H-inden-1-yl)methanol as they also incorporate the (2,3-dihydro-1H-inden-1-yl)methyl unit. The presence of the methoxy group introduces an additional structural element, providing insights into the impact of substituents on sigma receptor binding affinity.

1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (26)

Compound Description: This specific derivative, identified as compound 26 in the study, exhibited high affinity for both sigma1 and EBP (Δ8-Δ7 sterol isomerase) binding sites. It demonstrated a notable 138-fold and 157-fold selectivity for sigma1 over sigma2 receptors.

Relevance: Compound 26 belongs to the N-[ω-(2,3-dihydro-1H-inden-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine series, sharing the (2,3-dihydro-1H-inden-1-yl)methyl substructure with (2,3-dihydro-1H-inden-1-yl)methanol. Its potent activity as a mixed sigma1 and EBP ligand highlights the pharmacological relevance of this structural class.

N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]alkanamides

Compound Description: This group of compounds represents a series of melatonin receptor agonists. They feature an alkanamide substituent on the ethyl linker connected to the indane moiety. The (S)-enantiomers at position 1 of the indane ring demonstrated promising potency and selectivity for the human melatonin receptor (MT1 site).

Relevance: These derivatives share the (2,3-dihydro-1H-inden-1-yl)ethyl substructure with (2,3-dihydro-1H-inden-1-yl)methanol, differing in the alkanamide substituent. This structural similarity, along with their activity as melatonin receptor agonists, underscores the biological significance of these related compounds.

(S)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamide (8d)

Compound Description: (S)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamide, designated as compound 8d in the research, emerged as a potent and selective melatonin receptor agonist. It exhibited high affinity for the human MT1 receptor with a Ki of 0.041 nM. Importantly, it displayed no significant binding to the hamster MT3 receptor (Ki = 3570 nM).

Relevance: This compound is a member of the N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]alkanamides, featuring a propionamide substituent and a methoxy group at the 6-position of the indane ring. The high affinity of compound 8d for the MT1 receptor, coupled with its selectivity profile, underscores the impact of structural modifications on its biological activity.

Properties

CAS Number

1196-17-4

Product Name

(2,3-Dihydro-1H-inden-1-yl)methanol

IUPAC Name

2,3-dihydro-1H-inden-1-ylmethanol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2

InChI Key

GJZQCDPVYVQVBP-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1CO

Canonical SMILES

C1CC2=CC=CC=C2C1CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.